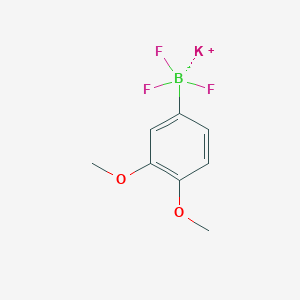
Potassium (3,4-dimethoxyphenyl)trifluoroboranuide
説明
Potassium (3,4-dimethoxyphenyl)trifluoroboranuide, also known as KDMF, is a boron-containing compound with the chemical formula C10H11BF3KNO2. It is an essential component used in the synthesis of organic molecules and is widely used in scientific research and industry. The compound has a molecular weight of 244.06 .
Molecular Structure Analysis
The InChI code for Potassium (3,4-dimethoxyphenyl)trifluoroboranuide is 1S/C8H9BF3O2.K/c1-13-7-4-3-6 (9 (10,11)12)5-8 (7)14-2;/h3-5H,1-2H3;/q-1;+1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Chemical Reactions Analysis
Potassium trifluoroborates, including Potassium (3,4-dimethoxyphenyl)trifluoroboranuide, are often used in Suzuki-Miyaura cross-coupling reactions . These reactions are powerful means to form carbon-carbon bonds, and the byproducts generated via the Suzuki-Miyaura cross-coupling reaction are relatively benign inorganic salts that can be removed via an aqueous wash .
科学的研究の応用
Oxidation and Radical Formation
- Bicyclic Germyl Radical Formation : Ishida et al. (2004) reported the one-electron oxidation reaction of a potassium derivative leading to the formation of a stable bicyclic germyl radical. This study contributes to the understanding of radical chemistry involving potassium-based compounds (Ishida, Sekiguchi, Kobayashi, & Nagase, 2004).
Copper-Catalyzed Reactions
- Copper-Catalyzed Trifluoromethylation : Knauber et al. (2011) described the use of a potassium compound in copper-catalyzed trifluoromethylation reactions, highlighting its role in facilitating such chemical transformations (Knauber, Arikan, Röschenthaler, & Goossen, 2011).
Electrochemistry and Complexation
- Synthesis and Electrochemistry : Halcrow et al. (1997) focused on the synthesis, structure, and electrochemistry of copper complexes involving potassium dimethoxyphenyl derivatives. This research provides insights into the electrochemical behavior of such complexes (Halcrow et al., 1997).
Fluorination and Borate Salts
- Preparation of Fluoroborate Salts : Adonin et al. (2007) explored the preparation of bis(perfluoroalkyl)dimethoxyborate salts, incorporating potassium in their synthesis. This research is significant for understanding the preparation and properties of such borate salts (Adonin, Frohn, & Bardin, 2007).
Synthesis and Chemical Reactions
- Synthesis of Potassium Trifluoroborate : Molander and Hoag (2003) developed an improved synthesis method for potassium trifluoromethyltrifluoroborate, demonstrating the compound's potential as a valuable reagent in chemical reactions (Molander & Hoag, 2003).
Sensor Applications
- Sensor via Aggregation-Induced Emission : Choi et al. (2016) investigated a dimeric o-carboranyl triarylborane compound's ability to bind fluoride ions, forming a dimer-type potassium salt. This study suggests potential applications in sensor technology (Choi, Lee, Hwang, Lee, & Park, 2016).
Lignin Oxidation
- Oxidation of Lignin Model Compounds : Nie et al. (2014) conducted a kinetics study on the oxidation of 1-(3,4-Dimethoxyphenyl)ethanol, a lignin model compound, using chlorine dioxide. This research is relevant for understanding the chemical behavior of lignin-related structures in the presence of potassium-based compounds (Nie et al., 2014).
Safety and Hazards
The compound is associated with certain hazards. It has been classified with the signal word “Warning” and is associated with the hazard statements H302, H312, and H332 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
特性
IUPAC Name |
potassium;(3,4-dimethoxyphenyl)-trifluoroboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BF3O2.K/c1-13-7-4-3-6(9(10,11)12)5-8(7)14-2;/h3-5H,1-2H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMPQVHWSSRNLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1)OC)OC)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BF3KO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Potassium (3,4-dimethoxyphenyl)trifluoroboranuide | |
CAS RN |
705254-33-7 | |
| Record name | potassium (3,4-dimethoxyphenyl)trifluoroboranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-3-carboxylic acid](/img/structure/B1468730.png)
![1-[(2,5-Dimethylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468731.png)
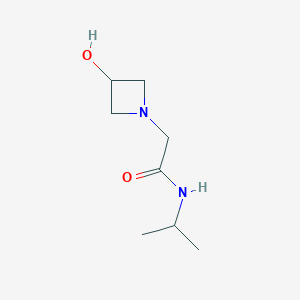
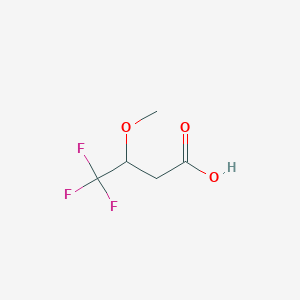
![1-[(2-Methylphenyl)methyl]azetidin-3-ol](/img/structure/B1468735.png)

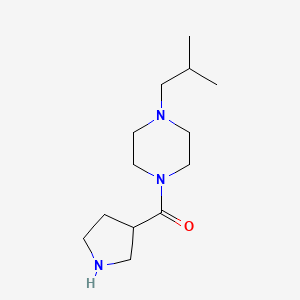
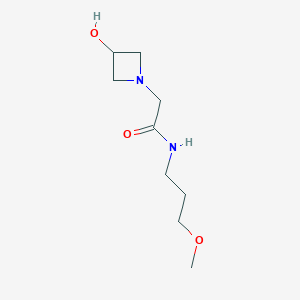
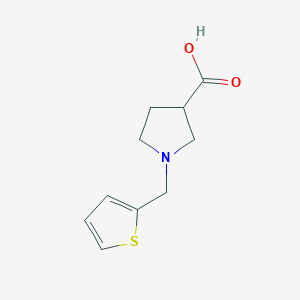
![1-[(2-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468744.png)
![1-[(3-Bromo-4-fluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468745.png)
![1-[(2,5-Difluorophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468747.png)

![Dimethyl[(4-methylpiperidin-4-yl)methyl]amine](/img/structure/B1468751.png)